Comparative Anti-inflammatory Potency: Ajugamarin F4 vs. Ajugacumbin A in NO Inhibition Assays
In a head-to-head study of compounds isolated from Ajuga pantantha, Ajugamarin F4 demonstrated moderate inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages. Its IC50 of 45.5 μM is significantly less potent than the structurally related compound Ajugacumbin A, which exhibited an IC50 of 27.0 μM under identical experimental conditions [1]. This data provides a clear, quantifiable difference in activity between two closely related neo-clerodane diterpenoids, indicating that Ajugacumbin A is the more effective anti-inflammatory agent in this specific model.
| Evidence Dimension | Inhibition of LPS-induced NO production |
|---|---|
| Target Compound Data | IC50 = 45.5 μM |
| Comparator Or Baseline | Ajugacumbin A: IC50 = 27.0 μM |
| Quantified Difference | Ajugacumbin A is 1.69-fold more potent (lower IC50) than Ajugamarin F4. |
| Conditions | RAW 264.7 murine macrophage cell line; LPS-induced inflammation model |
Why This Matters
For anti-inflammatory research, this quantitative difference guides selection: Ajugacumbin A would be the preferred candidate for higher potency, while Ajugamarin F4 may serve as a less potent control or probe for structure-activity relationship (SAR) studies.
- [1] Dong, B., et al. (2020). Anti-inflammatory neo-Clerodane Diterpenoids from Ajuga pantantha. Journal of Natural Products, 83(4), 894-904. View Source
